molecular formula C12H14BrN3O2S2 B11168082 4-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

4-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B11168082
M. Wt: 376.3 g/mol
InChI Key: JFDPJKJDOIBOSV-UHFFFAOYSA-N
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Description

4-BROMO-N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, a tert-butyl group, and a 1,3,4-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a base.

    Bromination: The aromatic ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Sulfonamide formation: The final step involves the reaction of the brominated aromatic compound with a sulfonamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and reduction: The thiadiazole ring can participate in redox reactions, altering its electronic properties.

    Coupling reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

4-BROMO-N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Materials science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

    Biological studies: It can be used to study the interactions of sulfonamide derivatives with biological targets.

Mechanism of Action

The mechanism of action of 4-BROMO-N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring and sulfonamide group are known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)aniline
  • 4-Bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide
  • 4-Bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonyl chloride

Uniqueness

4-BROMO-N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, while the sulfonamide group is known for its biological relevance.

Properties

Molecular Formula

C12H14BrN3O2S2

Molecular Weight

376.3 g/mol

IUPAC Name

4-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H14BrN3O2S2/c1-12(2,3)10-14-15-11(19-10)16-20(17,18)9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H,15,16)

InChI Key

JFDPJKJDOIBOSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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